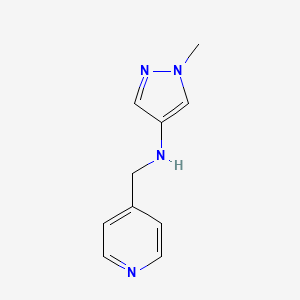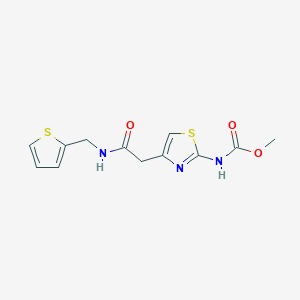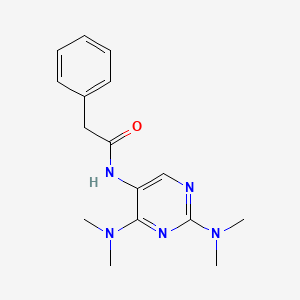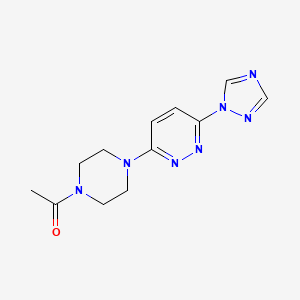![molecular formula C18H18ClN5O2S B2634958 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 540498-93-9](/img/structure/B2634958.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is often found in pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity . The compound also contains a sulfanyl group (-SH) and an acetamide group, which may contribute to its properties and reactivity.
Molecular Structure Analysis
The compound has a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also contains a sulfanyl group attached to the triazole ring, a chlorophenyl group, and an ethoxyphenyl group attached to the acetamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,4-triazole ring, the sulfanyl group, and the acetamide group. The 1,2,4-triazole ring can participate in various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 1,2,4-triazole ring, sulfanyl group, and acetamide group would influence the compound’s polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Biological Activity
- Compounds with the 1,2,4-triazole core have been synthesized and evaluated for various biological activities. The continuous research aims to create new drugs with minimized toxicity and enhanced effectiveness. Derivatives of 1,2,4-triazol demonstrate significant synthetic and pharmacological potential, leading to investigations into their antiexudative activities among others (Chalenko et al., 2019).
Antimicrobial and Antiviral Properties
- Novel series of compounds related to the triazole family have been synthesized, characterized, and screened for their antimicrobial and antiviral activities. These studies reveal the potential of triazole derivatives in combating various microorganisms and viruses, suggesting a broad spectrum of use in medical applications (Wujec et al., 2011).
Anticancer Evaluation
- The investigation into the anticancer activities of triazole derivatives has shown promising results. Specific compounds within this family have demonstrated significant activity against certain cancer cell lines, highlighting the potential for these molecules in oncological research and therapy development (Zyabrev et al., 2022).
Enzyme Inhibition
- Research into the inhibition of specific enzymes by triazole derivatives opens pathways for therapeutic applications in treating diseases associated with enzyme dysfunction. Studies have identified compounds within this class that exhibit strong inhibitory actions on enzymes like lipases and α-glucosidases, which are relevant in conditions such as diabetes and obesity (Bekircan et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-6-4-3-5-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-9-13(19)10-8-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOZYYOVVATKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)
![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)


![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)
![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)
